tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate
Description
Properties
Molecular Formula |
C26H33N5O3 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate |
InChI |
InChI=1S/C26H33N5O3/c1-17-10-8-13-20(14-17)31-22(16-21(30-31)25(2,3)4)29-23(32)27-18-11-9-12-19(15-18)28-24(33)34-26(5,6)7/h8-16H,1-7H3,(H,28,33)(H2,27,29,32) |
InChI Key |
KJBPBGHUMYZQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC(=CC=C3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate typically involves multiple stepsThe final step involves the coupling of the pyrazole derivative with tert-butyl carbamate under specific reaction conditions, such as the use of a base like cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the methyl group.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Products may include oxidized derivatives of the pyrazole ring.
Reduction: Products may include amine derivatives.
Substitution: Products may include nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can serve as a precursor in the synthesis of heterocyclic compounds and other functionalized derivatives .
Biology and Medicine: In medicinal chemistry, the compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory or anticancer properties .
Industry: The compound can be used in the development of advanced materials, including polymers and coatings. Its unique structure allows for the design of materials with specific properties .
Mechanism of Action
The mechanism by which tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and carbamate group play crucial roles in binding to these targets and influencing biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Compound 17a (tert-butyl(3-((2-chloro-5-(2-hydroxypropan-2-yl)pyrimidin-4-yl)amino)phenyl)carbamate)
- Key Differences : Replaces the pyrazole core with a pyrimidine ring and introduces a chloro and hydroxyisopropyl substituent.
- Synthesis : Synthesized via THF-mediated reaction with methyl magnesium bromide, followed by silica chromatography .
- Significance : The chloro group increases electrophilicity, while the hydroxyisopropyl substituent may enhance solubility compared to the target compound.
Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate (CAS 285984-47-6)
- Key Differences : Substitutes the 3-methylphenyl group with a p-tolyl (4-methylphenyl) group and replaces the tert-butyl carbamate with a phenyl carbamate.
- Molecular Formula: C21H23N3O2 (MW: 349.43 g/mol) vs.
- Stability : Requires storage at 2–8°C, suggesting hydrolytic sensitivity of the phenyl carbamate group compared to tert-butyl derivatives .
N-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-4-[2-({[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamoyl}amino)ethyl]piperazine-1-carboxamide
- Key Differences : Incorporates a piperazine-carboxamide extension and dual tert-butyl-pyrazole units.
- Molecular Weight : 639.83 g/mol, significantly higher than simpler carbamates.
- Functional Implications : The piperazine ring may improve solubility and binding affinity to charged biological targets .
Physicochemical Properties
*RT: Room temperature.
Biological Activity
tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate, identified by its CAS number 1160934-79-1, is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H33N5O3, with a molecular weight of 463.6 g/mol. The compound features a tert-butyl group, a pyrazole ring, and a carbamate functional group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H33N5O3 |
| Molecular Weight | 463.6 g/mol |
| CAS Number | 1160934-79-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor, particularly in pathways associated with kinase activity. For instance, studies have shown that similar compounds in the pyrazole class exhibit inhibitory effects on p38 MAP kinase, which is implicated in inflammatory responses and various disease processes .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In animal models, it significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered during inflammatory challenges . This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound revealed activity against several pathogenic bacteria. Notably, it exhibited minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as an antibiotic candidate .
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the anticancer efficacy of this compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 12 µM after 48 hours of treatment. The study concluded that the compound could be a lead candidate for further development in cancer therapeutics .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on its anti-inflammatory properties, researchers treated mice with induced colitis using the compound and observed a significant reduction in disease severity compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated animals, supporting its potential use in inflammatory bowel disease .
Q & A
Q. What are the key synthetic routes for preparing tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate, and how do reaction conditions influence yield?
The compound is typically synthesized via carbamate coupling reactions involving tert-butyl carbamate intermediates and substituted phenyl or pyrazole derivatives. Common methods include:
- Stepwise coupling : Reacting tert-butyl carbamate with isocyanate-functionalized intermediates (e.g., 5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl isocyanate) in anhydrous solvents like dichloromethane or THF. A base such as triethylamine is used to neutralize HCl byproducts .
- Protection-deprotection strategies : Protecting amino groups with tert-butyloxycarbonyl (Boc) groups during synthesis, followed by deprotection under acidic conditions (e.g., TFA) to avoid side reactions .
Q. Key factors affecting yield :
Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Primary techniques :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for tert-butyl groups appear as singlets at ~1.3–1.5 ppm. Aromatic protons from the 3-methylphenyl and pyrazole moieties resonate between 6.8–8.0 ppm, with splitting patterns indicating substitution positions .
- ¹³C NMR : Carbamate carbonyl signals appear at ~155–160 ppm, while tert-butyl carbons are observed at ~28–30 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for C₂₅H₃₂N₄O₃: 460.2452 g/mol) and detects isotopic patterns .
- Infrared Spectroscopy (IR) : Stretching vibrations for carbamate C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) groups .
Q. Advanced validation :
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carbamate and pyrazole groups) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) optimize reaction pathways for this compound?
Methods :
- Density Functional Theory (DFT) : Calculates activation energies for intermediates, identifying rate-limiting steps (e.g., carbamate bond formation) .
- Transition state analysis : Predicts steric hindrance from tert-butyl groups, guiding solvent selection (e.g., low-polarity solvents reduce steric clashes) .
- Molecular dynamics simulations : Models solvation effects and conformational stability of the carbamate linkage under varying pH/temperature .
Case study : A 2024 study used DFT to optimize the coupling of tert-butyl carbamate with 3-methylphenylpyrazole derivatives, reducing reaction time by 40% through solvent polarity adjustments .
Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Approach :
- Dose-response profiling : Establish IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cell viability) to differentiate target-specific effects from general toxicity .
- Metabolic stability studies : Use liver microsomes or hepatocyte models to assess if cytotoxicity arises from reactive metabolites (e.g., tert-butyl group oxidation) .
- Structural analogs : Compare activity of derivatives lacking the pyrazole or carbamate moieties to isolate pharmacophoric contributions .
Example : A 2023 study found that replacing the 3-methylphenyl group with a fluorophenyl moiety reduced cytotoxicity by 60% while retaining kinase inhibition .
Q. How do solid-state interactions (e.g., crystal packing, hydrogen bonding) influence the compound’s stability and solubility?
Key findings :
- Hydrogen bonding networks : Carbamate N-H groups form strong interactions with pyrazole carbonyls, stabilizing the crystal lattice but reducing aqueous solubility .
- Thermogravimetric analysis (TGA) : Degradation onset at ~180°C correlates with tert-butyl group cleavage, indicating thermal instability during lyophilization .
- Polymorphism screening : Identified two polymorphs (Forms I and II) with differing dissolution rates; Form II exhibits 30% higher bioavailability in preclinical models .
Q. Mitigation strategies :
Q. What methodologies assess the compound’s role in multi-step organic syntheses (e.g., as a protecting group or intermediate)?
Applications :
- Protecting group for amines : The tert-butyl carbamate moiety is stable under basic conditions but cleaved selectively with TFA, enabling sequential functionalization .
- Cross-coupling precursor : Suzuki-Miyaura reactions using the 3-methylphenylpyrazole fragment yield biaryl derivatives for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
